molecular formula C23H24N4O6 B7731825 methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate

methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate

Cat. No.: B7731825
M. Wt: 452.5 g/mol
InChI Key: JGDHRVRMRGOAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate typically involves multi-step organic reactions

    Preparation of Benzoate Ester: The starting material, 4-hydroxybenzoic acid, is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate.

    Formation of Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and diketones under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-{3-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propoxy}-3-propylbenzoate
  • 4-hydroxy-2-quinolones

Uniqueness

Methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate is unique due to its combination of a benzoate ester and a pyrazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[3-[2-hydroxy-4-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-13(2)24-26-20(29)12-32-17-9-10-18(19(28)11-17)21-22(14(3)25-27-21)33-16-7-5-15(6-8-16)23(30)31-4/h5-11,28H,12H2,1-4H3,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDHRVRMRGOAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN=C(C)C)O)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.